molecular formula C20H18N4O3S2 B2993570 N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 325822-83-1

N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Cat. No.: B2993570
CAS No.: 325822-83-1
M. Wt: 426.51
InChI Key: ZQLYSHQTBIKJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a heterocyclic compound featuring a quinoxaline core substituted with a 4-ethoxyphenylamino group at position 3 and a thiophene-2-sulfonamide moiety at position 2. Quinoxaline derivatives are known for their planar aromatic structure, enabling interactions with biological targets such as enzymes or receptors. The sulfonamide group introduces hydrogen-bonding capabilities, which may influence solubility and target binding.

Properties

IUPAC Name

N-[3-(4-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-2-27-15-11-9-14(10-12-15)21-19-20(23-17-7-4-3-6-16(17)22-19)24-29(25,26)18-8-5-13-28-18/h3-13H,2H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLYSHQTBIKJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a complex organic compound that integrates a quinoxaline moiety with a thiophene ring and a sulfonamide group. This structural combination suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 378.44 g/mol. The compound's structure includes:

  • Quinoxaline core : Known for its role in kinase inhibition.
  • Thiophene ring : Commonly associated with antimicrobial properties.
  • Sulfonamide group : Frequently utilized in antibiotic compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably, the quinoxaline scaffold has been linked to the inhibition of kinases, which play crucial roles in cancer cell proliferation and survival. The thiophene moiety may also contribute to antimicrobial effects by disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that compounds containing thiophene and sulfonamide groups exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against cell lines such as HL-60 and A431. Studies report that it demonstrates significant cytotoxicity with IC50 values below 10 μM, indicating strong potential for further development as an anticancer therapeutic . The mechanism involves apoptosis induction through mitochondrial pathways, likely due to its interaction with Bcl-2 family proteins .

Case Studies

  • Anticancer Efficacy
    • A study evaluated the compound's effects on HL-60 cells, revealing that it induces apoptosis via mitochondrial pathways. The binding affinity to Bcl-xL was confirmed through NMR studies, indicating that modifications in the structure could enhance potency against cancer cells .
  • Antimicrobial Testing
    • In another investigation, the compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. This reinforces its potential application in treating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-aminoquinoxalin-2-yl)sulfonamideContains an amino group on quinoxalineKnown as phosphatidylinositol 3-kinase inhibitors
3-(4-methylphenyl)quinoxalin-2(1H)-oneQuinoxaline structure with a methyl-substituted phenylAnticancer properties
N-(3-(4-chloroanilino)quinoxalin-2-yl)thiopheneQuinoxaline core with chloro substitutionAntimicrobial activity

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
Target Compound C₂₁H₁₉N₄O₃S₂ 455.53 4-ethoxyphenylamino, quinoxalin-2-yl Potential CB2 receptor modulation (inferred)
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide C₁₇H₂₁N₃O₄S₂ 407.49 Nitroanilino, cyclohexyl CB2 receptor mediation; intramolecular N–H⋯O bonds
N-[4-({3-[(3,4-dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide C₂₄H₂₃N₅O₃S 469.58 3,4-dimethylbenzene, acetamide Crystallographic analysis; disordered O4 conformation
N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide C₂₃H₂₃N₃O₄S₂ 469.60 Oxadiazole, ethylphenyl Higher molecular weight; heterocyclic variation

Substituent Effects on Bioactivity and Physicochemical Properties

Electronic and Lipophilic Profiles

  • Target Compound vs. N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide : The 4-ethoxyphenyl group in the target compound is electron-donating, increasing lipophilicity compared to the nitroanilino group (electron-withdrawing) in the analog. This difference may enhance membrane permeability but reduce aqueous solubility. The nitro group in the analog could stabilize charge-transfer interactions with biological targets, whereas the ethoxy group may favor hydrophobic binding pockets.
  • Target Compound vs. The acetamide group in the analog may participate in additional hydrogen bonding, a feature absent in the target compound.

Heterocyclic Core Variations

  • Quinoxaline vs. Oxadiazole : The quinoxaline core in the target compound is planar and aromatic, favoring intercalation or π-π stacking with biomolecules.

Hydrogen Bonding and Conformational Stability

  • Intramolecular Interactions : The N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide analog exhibits intramolecular N–H⋯O hydrogen bonds between the amine and nitro groups, stabilizing its conformation. The target compound’s sulfonamide group may form similar intermolecular hydrogen bonds, influencing crystal packing or solubility.
  • Disordered Conformations : The disordered O4 atom in N-[4-({3-[(3,4-dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide highlights conformational flexibility, which could affect binding kinetics. The target compound’s ethoxy group may introduce rotational constraints, reducing disorder.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.